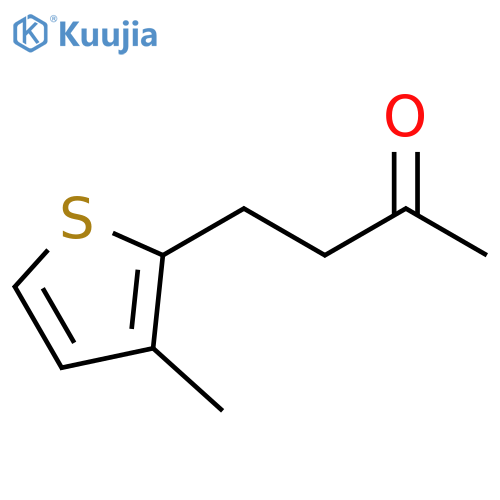

Cas no 161330-80-9 (4-(3-methylthiophen-2-yl)butan-2-one)

161330-80-9 structure

商品名:4-(3-methylthiophen-2-yl)butan-2-one

4-(3-methylthiophen-2-yl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(3-methylthiophen-2-yl)butan-2-one

- 4-(3-Methyl-2-thienyl)-2-butanone

-

- インチ: 1S/C9H12OS/c1-7-5-6-11-9(7)4-3-8(2)10/h5-6H,3-4H2,1-2H3

- InChIKey: WJOQKGDEHMJAJV-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CCC1SC=CC=1C

じっけんとくせい

- 密度みつど: 1.064±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 246.7±25.0 °C(Predicted)

4-(3-methylthiophen-2-yl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867777-10.0g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1867777-1g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1867777-2.5g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1867777-5.0g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1867777-1.0g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1867777-5g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1867777-10g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1867777-0.1g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1867777-0.5g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1867777-0.05g |

4-(3-methylthiophen-2-yl)butan-2-one |

161330-80-9 | 0.05g |

$587.0 | 2023-09-18 |

4-(3-methylthiophen-2-yl)butan-2-one 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

161330-80-9 (4-(3-methylthiophen-2-yl)butan-2-one) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量